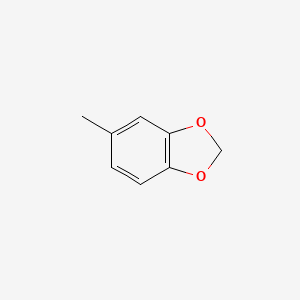
5-Methyl-1,3-benzodioxole
Cat. No. B1360083
Key on ui cas rn:
7145-99-5
M. Wt: 136.15 g/mol
InChI Key: GHPODDMCSOYWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06458805B2
Procedure details


To a 1:1 mixture of ethyl ether (100 mL) and conc. HCl (100 mL) at 0° C. was added (3,4-methylenedioxy)toluene (10 mL). Formaldehyde (20 mL, 37% in water) was then added dropwise. The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours. The reaction mixture was then diluted with ethyl ether (100 mL) and the two layers were separated. The organic layer was dried (MgSO4), the solid was filtered and the filtrate was concentrated. The residue was then heated with hexane (200 mL) and the insolubles were filtered off the hot solution. The filtrate was concentrated to give a mixture of (3,4-methylenedioxy)-6-methylbenzyl chloride (9.4 g, 63% yield) and bis[(3,4-methylenedioxy)-6-methyl]phenylmethane (3.6 g) as a white solid. This mixture was carried on to the next step without further purification.
[Compound]
Name
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
Quantity
3.6 g
Type
reactant
Reaction Step One






Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH2:2]1[O:10][C:9]2[CH:8]=[CH:7][C:6]([CH3:11])=[CH:5][C:4]=2[O:3]1.[CH2:12]=O>C(OCC)C>[CH2:2]1[O:10][C:9]2[CH:8]=[C:7]([CH3:12])[C:6]([CH2:11][Cl:1])=[CH:5][C:4]=2[O:3]1
|
Inputs


Step One
[Compound]
|
Name
|
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue was then heated with hexane (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insolubles were filtered off the hot solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(CCl)C(=CC2O1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
